4-Phenylhexan-3-ol
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Overview
Description
4-Phenylhexan-3-ol is an organic compound with the molecular formula C12H18O and a molecular weight of 178.277 g/mol It is a secondary alcohol with a phenyl group attached to the fourth carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylhexan-3-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with hexan-3-one to produce this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylhexan-3-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 4-Phenylhexan-3-one.
Reduction: 4-Phenylhexane.
Substitution: 4-Phenylhexyl chloride.
Scientific Research Applications
4-Phenylhexan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylhexan-3-ol depends on its application. In biological systems, it may interact with cellular membranes and proteins, altering their function. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 3,4-Dimethyl-4-phenylhexan-3-ol
- 2,5-Dimethyl-4-phenylhexan-3-ol
- 4-Phenylhexan-2-ol
Comparison: 4-Phenylhexan-3-ol is unique due to its specific structural arrangement, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .
Properties
CAS No. |
6006-69-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-phenylhexan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |
InChI Key |
ULPQLWRDYRDMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(CC)O |
Origin of Product |
United States |
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